molecular formula C12H12F2N4OS B10933107 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10933107
M. Wt: 298.31 g/mol
InChI Key: LXTMAKCEHLBHMS-VIZOYTHASA-N
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Description

4-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a difluoromethoxyphenyl group, and a hydrosulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)phenyl derivatives: These compounds share the difluoromethoxyphenyl group but differ in other structural aspects.

    Triazole-based compounds: These include other triazole derivatives with different substituents on the ring.

Uniqueness

4-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethoxyphenyl group and the triazole ring allows for versatile interactions and applications that are not commonly found in other compounds .

Properties

Molecular Formula

C12H12F2N4OS

Molecular Weight

298.31 g/mol

IUPAC Name

4-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H12F2N4OS/c1-2-10-16-17-12(20)18(10)15-7-8-3-5-9(6-4-8)19-11(13)14/h3-7,11H,2H2,1H3,(H,17,20)/b15-7+

InChI Key

LXTMAKCEHLBHMS-VIZOYTHASA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)OC(F)F

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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